JNJ4796
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Overview
Description
JNJ4796 is a small-molecule fusion inhibitor that targets the conserved stem region of the hemagglutinin glycoprotein of influenza A viruses. It was developed through high-throughput screening and optimization processes to provide a novel therapeutic option for influenza infections. This compound has shown promising results in preclinical studies, particularly in its ability to neutralize a broad spectrum of group 1 influenza A viruses .
Preparation Methods
The synthesis of JNJ4796 involves multiple steps, starting with the preparation of key intermediatesThe reaction conditions typically involve the use of organic solvents, catalysts, and controlled temperatures to ensure high yields and purity . Industrial production methods may involve scaling up these reactions using batch or continuous flow processes to meet the demand for the compound .
Chemical Reactions Analysis
JNJ4796 undergoes various chemical reactions, including substitution and addition reactions. Common reagents used in these reactions include organic solvents, acids, and bases. The major products formed from these reactions are derivatives of this compound with modifications on the piperazine and phenyl rings . These modifications can enhance the compound’s antiviral activity and pharmacokinetic properties .
Scientific Research Applications
It has shown efficacy in preclinical models, protecting mice from lethal influenza challenges . Additionally, JNJ4796 has been used in structural biology studies to understand the interactions between small molecules and viral proteins . Its unique mechanism of action makes it a valuable tool for studying viral fusion processes and developing new antiviral therapies .
Mechanism of Action
JNJ4796 exerts its effects by binding to the conserved stem region of the hemagglutinin glycoprotein on the surface of influenza A viruses. This binding prevents the conformational changes required for viral fusion with host cell membranes, thereby inhibiting viral entry and replication . The compound mimics the functionality of broadly neutralizing antibodies, providing cross-strain protection against influenza A viruses .
Comparison with Similar Compounds
JNJ4796 is unique in its ability to target the conserved stem region of hemagglutinin, a feature shared by few other compounds. Similar compounds include F0045(S) and CBS1117, which also bind to the hemagglutinin stem but differ in their chemical structures and binding modes . This compound’s distinct structure, which includes multiple rings occupying a large region of the target pocket, contributes to its high potency and broad-spectrum activity .
Biological Activity
JNJ4796 is an orally active small molecule designed as a fusion inhibitor targeting influenza A viruses, particularly those belonging to group 1, such as H1N1 and H5N1. This compound has shown significant promise in preclinical studies for its antiviral activity, pharmacokinetic properties, and potential therapeutic applications.
The primary mechanism of this compound involves the inhibition of hemagglutinin (HA)-mediated membrane fusion. HA is crucial for the entry of the influenza virus into host cells, and this compound prevents the conformational changes necessary for this process. Specifically, it stabilizes the pre-fusion conformation of HA, blocking the pH-induced transition that facilitates viral and endosomal membrane fusion .
Key Findings:
- Binding Affinity : this compound binds to the HA stem region similarly to broadly neutralizing antibodies (bnAbs) like CR6261. This binding prevents the conformational rearrangements required for viral entry .
- Inhibition Concentration : The effective concentration (EC50) for this compound has been reported as low as 0.012–3.24 µM, indicating potent antiviral activity .
Pharmacokinetics
This compound exhibits favorable pharmacokinetic properties:
- Bioavailability : Approximately 30% following oral administration.
- Half-Life : The compound has a half-life of about 2.4 hours in mice after oral dosing .
- Plasma Concentration : Achieves plasma concentrations of up to 1152 ng/ml (2.1 µM) at a dose of 10 mg/kg .
Efficacy in Animal Models
In vivo studies have demonstrated that this compound provides significant protection against lethal influenza challenges:
- Survival Rates : Mice treated with this compound at doses of 10 mg/kg and 50 mg/kg twice daily before exposure to a lethal dose of H1N1 showed 100% survival rates compared to lower survival rates with other compounds like JNJ8897 .
- Weight Loss Reversal : While some weight loss was observed during treatment, a dose-dependent reversal was noted post-treatment, indicating effective management of morbidity associated with infection .
Case Studies and Research Findings
Several studies have explored the biological activity and therapeutic potential of this compound:
Properties
IUPAC Name |
N-[2-[2-[4-[(R)-(2-methyltetrazol-5-yl)-phenylmethyl]piperazine-1-carbonyl]pyridin-4-yl]-1,3-benzoxazol-5-yl]acetamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H27N9O3/c1-18(38)30-21-8-9-24-22(17-21)31-27(40-24)20-10-11-29-23(16-20)28(39)37-14-12-36(13-15-37)25(19-6-4-3-5-7-19)26-32-34-35(2)33-26/h3-11,16-17,25H,12-15H2,1-2H3,(H,30,38)/t25-/m1/s1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VMAAUIZLAZYALS-RUZDIDTESA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1=CC2=C(C=C1)OC(=N2)C3=CC(=NC=C3)C(=O)N4CCN(CC4)C(C5=CC=CC=C5)C6=NN(N=N6)C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(=O)NC1=CC2=C(C=C1)OC(=N2)C3=CC(=NC=C3)C(=O)N4CCN(CC4)[C@H](C5=CC=CC=C5)C6=NN(N=N6)C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H27N9O3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
537.6 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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